molecular formula C22H23N3O4S B2671809 3,5-dimethoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide CAS No. 941898-85-7

3,5-dimethoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide

Cat. No. B2671809
M. Wt: 425.5
InChI Key: HILWQOFIIYIPER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods provide detailed information about the molecular structure of the compound, including the types of atoms present, their arrangement, and the types of chemical bonds between them.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar benzamide compounds typically involve the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives . The products of these reactions are then purified and analyzed using various methods .

Scientific Research Applications

Synthesis and Biological Activity

Research on thiazole derivatives often focuses on their synthesis and evaluation for various biological activities. For instance, the synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has been explored for their anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), indicating their potential as pain relief and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antibacterial Agents

Another area of interest is the development of antimicrobial and antibacterial agents. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized and characterized for their antimicrobial activity, demonstrating the potential of thiazole derivatives in combating microbial infections (Spoorthy et al., 2021).

Corrosion Inhibition

Thiazole derivatives have also been investigated for their corrosion inhibition properties. Benzothiazole derivatives, for instance, have been studied for their ability to protect carbon steel in acidic environments, showcasing the compound's potential in industrial applications to prevent metal corrosion (Hu et al., 2016).

Anticancer Research

In the field of anticancer research, various thiazole-containing compounds have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. Some derivatives have shown promising results, suggesting the role of thiazole derivatives in developing new anticancer drugs (Ravinaik et al., 2021).

Future Directions

The future directions for research on “3,5-dimethoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide” could include further investigation of its potential applications in various fields. Additionally, conducting in vivo biochemical tests of effective amides can lead to researches being carried out in different fields of application .

properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-28-18-10-16(11-19(13-18)29-2)21(27)25-22-24-17(14-30-22)12-20(26)23-9-8-15-6-4-3-5-7-15/h3-7,10-11,13-14H,8-9,12H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILWQOFIIYIPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide

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